1-Bromodibenzo-p-dioxin

Übersicht

Beschreibung

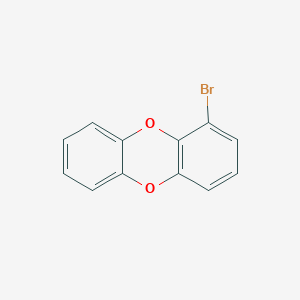

1-Bromodibenzo-p-dioxin is a chemical compound with the molecular formula C12H7BrO2. It is a derivative of dibenzo-p-dioxin, where one of the hydrogen atoms is replaced by a bromine atom. This compound is used primarily in analytical methods for detecting polybrominated dibenzo-p-dioxins and dibenzofurans in environmental samples.

Vorbereitungsmethoden

1-Bromodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the bromination of dibenzo-p-dioxin. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions with appropriate safety and environmental controls .

Analyse Chemischer Reaktionen

1-Bromodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized products.

Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, resulting in the formation of dibenzo-p-dioxin.

Common reagents used in these reactions include bromine, hydroxide ions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Bromodibenzo-p-dioxin has the chemical formula and is characterized by a dioxin structure with a bromine atom substituent. Its molecular structure contributes to its chemical stability and persistence in the environment, making it a subject of interest in various research fields.

Environmental Monitoring

Detection of Dioxins:

this compound is often studied in the context of environmental contamination. It serves as a marker for the presence of other dioxins in the environment due to its structural similarity. Advanced analytical techniques such as high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) are employed to detect 1-BDD and related compounds in environmental samples, particularly in soil and water .

Biosensors Development:

Recent advancements in biosensor technology have highlighted the potential of using this compound as a target analyte. Biosensors designed to detect dioxins can utilize 1-BDD for calibration and validation purposes. The development of immunosensors and biomimetic sensors aims to enhance the sensitivity and specificity of dioxin detection, which is crucial for environmental safety assessments .

Toxicological Studies

Mechanisms of Toxicity:

Research has demonstrated that dibenzo-p-dioxins, including this compound, exhibit toxic effects through various mechanisms such as endocrine disruption and immunotoxicity. Studies indicate that these compounds can interfere with hormonal systems and immune responses in laboratory animals . Understanding these mechanisms is essential for evaluating human health risks associated with exposure.

Case Studies:

- A notable case study involved the examination of the effects of dibenzo-p-dioxins on liver function in animal models. The administration of dioxin compounds resulted in significant biochemical changes, including alterations in liver enzyme levels and histopathological changes indicative of liver damage . Such findings underscore the need for further investigation into the long-term effects of exposure to this compound.

Potential Applications in Medicine

Therapeutic Research:

While primarily recognized for its toxicity, there is an emerging interest in exploring the therapeutic applications of brominated dioxins, including 1-BDD. Research into their potential use as anti-cancer agents is ongoing, given their ability to induce apoptosis in certain cell lines. However, this application requires careful consideration due to their inherent toxicity .

Data Tables

Wirkmechanismus

The mechanism of action of 1-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate a cascade of molecular events leading to changes in gene expression. This pathway is similar to that of other dioxin-like compounds, which can result in various biological effects, including modulation of the immune system and potential carcinogenicity .

Vergleich Mit ähnlichen Verbindungen

1-Bromodibenzo-p-dioxin is similar to other dioxin-like compounds, such as:

Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity and environmental persistence.

Polybrominated dibenzofurans (PBDFs): These are structurally related to this compound but have a different arrangement of bromine atoms.

Polychlorinated biphenyls (PCBs): Although structurally different, PCBs share similar toxicological properties and mechanisms of action with dioxin-like compounds

This compound is unique due to its specific bromination, which influences its chemical reactivity and environmental behavior compared to its chlorinated counterparts.

Biologische Aktivität

1-Bromodibenzo-p-dioxin (1-BDD) is a member of the brominated dioxins, which are known for their potential toxicological effects. Understanding the biological activity of 1-BDD is crucial due to its structural similarity to the more studied chlorinated dioxins, particularly 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). This article explores the biological activity of 1-BDD, including its mechanism of action, toxicological effects, and relevant case studies.

The primary mechanism by which brominated dioxins exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that regulates various biological processes. Upon binding with dioxins like 1-BDD, the AhR translocates to the nucleus and initiates the transcription of genes involved in xenobiotic metabolism, leading to various toxicological responses.

Key Points:

- AhR Activation : 1-BDD binds to AhR similarly to TCDD, triggering gene expression related to toxicity.

- Toxicokinetics : The absorption and elimination profiles of brominated dioxins are comparable to those of chlorinated analogues. Studies indicate that the half-lives in biological systems are similar, suggesting persistent biological activity .

Toxicological Effects

Research indicates that exposure to 1-BDD leads to a variety of toxic effects in both animal models and human studies. The following table summarizes key findings from various studies:

Case Study 1: Dioxin Exposure in Michigan

A significant study was conducted on residents exposed to dioxin-contaminated sediments in Michigan's Tittabawassee River. This study highlighted how long-term exposure can lead to elevated serum levels of dioxins, including brominated variants like 1-BDD. The findings underscored the importance of monitoring environmental contaminants and their health impacts over time .

Case Study 2: Wildlife Exposure

Research on wildlife has shown that exposure to brominated dioxins can lead to similar health effects observed in humans. For instance, studies on fish populations revealed significant disruptions in endocrine functions and reproductive success correlating with levels of brominated dioxins found in their habitats .

Eigenschaften

IUPAC Name |

1-bromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872101 | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103456-34-4, 105908-71-2 | |

| Record name | 1-Bromooxanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.